9-Bromo-3-methyl-pyrido[2,3-g]quinoline-5,10-dione
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Overview
Description
9-Bromo-3-methyl-pyrido[2,3-g]quinoline-5,10-dione: is a heterocyclic compound with a molecular formula of C₁₃H₇BrN₂O₂. This compound is part of the quinoline family, known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-3-methyl-pyrido[2,3-g]quinoline-5,10-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 3-methylquinoline derivatives with brominated reagents, followed by cyclization and oxidation steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Formation of quinoline-5,10-dione derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: In chemistry, 9-Bromo-3-methyl-pyrido[2,3-g]quinoline-5,10-dione is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects. These compounds may exhibit anti-cancer, anti-inflammatory, and antimicrobial properties .
Industry: Industrially, this compound is used in the synthesis of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 9-Bromo-3-methyl-pyrido[2,3-g]quinoline-5,10-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
- 3,9-Dimethylpyrido[2,3-g]quinoline-5,10-dione
- 9-Bromo-3-methylquinoline
- Pyrido[2,3-g]quinoline derivatives
Uniqueness: 9-Bromo-3-methyl-pyrido[2,3-g]quinoline-5,10-dione stands out due to its bromine substitution, which imparts unique reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
824405-31-4 |
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Molecular Formula |
C13H7BrN2O2 |
Molecular Weight |
303.11 g/mol |
IUPAC Name |
9-bromo-3-methylpyrido[2,3-g]quinoline-5,10-dione |
InChI |
InChI=1S/C13H7BrN2O2/c1-6-4-7-10(16-5-6)13(18)9-8(14)2-3-15-11(9)12(7)17/h2-5H,1H3 |
InChI Key |
GHUHGCJTCNUVKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=O)C3=C(C=CN=C3C2=O)Br)N=C1 |
Origin of Product |
United States |
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